4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide
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Overview
Description
4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by the presence of multiple sulfonamide groups attached to a triazine ring, making it a unique and potent molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-sulfamoylaniline under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the sulfonamide groups. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The triazine ring can undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase IX. This enzyme is involved in regulating pH in cells, and its inhibition can lead to apoptosis in cancer cells. The sulfonamide groups interact with the active site of the enzyme, blocking its activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
Hydrochlorothiazide: A sulfonamide-based diuretic.
Uniqueness
4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide is unique due to its complex structure and multiple sulfonamide groups, which enhance its binding affinity and specificity for certain enzymes. This makes it a potent candidate for targeted therapies and advanced research applications .
Properties
CAS No. |
51757-36-9 |
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Molecular Formula |
C21H21N9O6S3 |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
4-[[4,6-bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C21H21N9O6S3/c22-37(31,32)16-7-1-13(2-8-16)25-19-28-20(26-14-3-9-17(10-4-14)38(23,33)34)30-21(29-19)27-15-5-11-18(12-6-15)39(24,35)36/h1-12H,(H2,22,31,32)(H2,23,33,34)(H2,24,35,36)(H3,25,26,27,28,29,30) |
InChI Key |
DPGBEDHNCQPJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
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